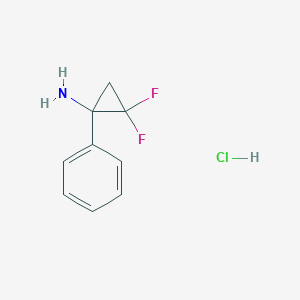

2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

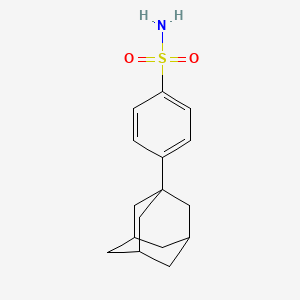

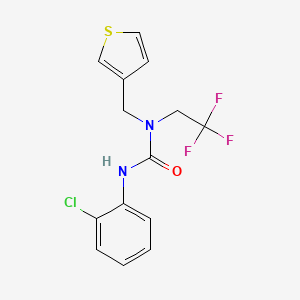

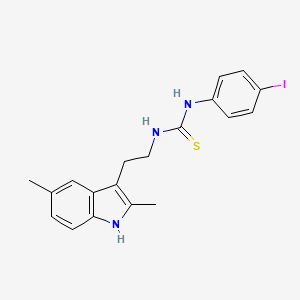

2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 850088-52-7 . It has a molecular weight of 205.63 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F2N.ClH/c10-9(11)6-8(9,12)7-4-2-1-3-5-7;/h1-5H,6,12H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.It is a salt, as indicated by the presence of chloride (Cl) in its formula . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not provided in the sources I have access to.

Aplicaciones Científicas De Investigación

Synthesis and Anti-influenza Activity

The novel tricyclic compounds with unique amine moieties, including structures based on 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride, have been designed for anti-influenza virus agent development. These compounds show potent anti-influenza A virus activity, demonstrating their potential as novel agents for human use due to good tolerance in mice models (Oka et al., 2001).

Bioisosteric Properties

The difluoromethyl group, a part of the 2,2-Difluoro-1-phenylcyclopropan-1-amine structure, acts as a lipophilic hydrogen bond donor. This property makes it a bioisostere for hydroxyl, thiol, or amine groups, contributing to the rational design of drugs by enhancing lipophilicity and potentially modifying drug-like properties (Zafrani et al., 2017).

Deoxyfluorination of Carboxylic Acids

3,3-Difluoro-1,2-diphenylcyclopropene, related to the core structure of 2,2-Difluoro-1-phenylcyclopropan-1-amine, has been used as a bench-stable fluorination reagent. This compound enables the efficient transformation of various carboxylic acids into acyl fluorides under neutral conditions, showcasing a broad application in organic synthesis and pharmaceutical development (Wang et al., 2021).

Chemical Detection of Hydrogen Fluoride

Compounds related to 2,2-Difluoro-1-phenylcyclopropan-1-amine have been explored for their ability to capture hydrogen fluoride (HF). The research demonstrates the potential of using such compounds for the practical detection of HF, contributing to the development of fluorine technology and safety measures in chemical processes (Ueta et al., 2015).

Synthesis of gem-Difluorocyclobutanes

The gem-difluorocyclobutane core, a structure akin to 2,2-Difluoro-1-phenylcyclopropan-1-amine, is highly valued in medicinal chemistry for its unique properties. A novel methodology involving migratory gem-difluorination of methylenecyclopropanes has been developed, allowing for the synthesis of various gem-difluorocyclobutanes under mild conditions. This method provides useful building blocks for biologically active molecule synthesis (Lin et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Propiedades

IUPAC Name |

2,2-difluoro-1-phenylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-9(11)6-8(9,12)7-4-2-1-3-5-7;/h1-5H,6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTPGNKLQPYSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850088-52-7 |

Source

|

| Record name | 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

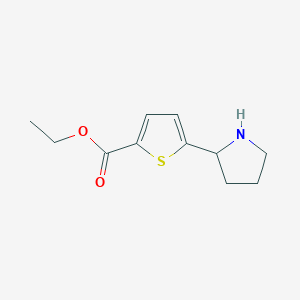

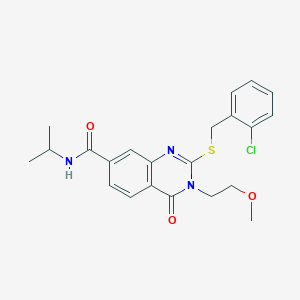

![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)

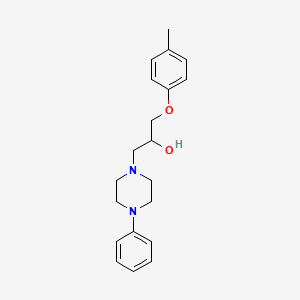

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)